molecular formula C31H36N2O9 B2527460 6,7-Dimethoxy-1-[(4-nitrophenoxy)methyl]-2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 449765-99-5

6,7-Dimethoxy-1-[(4-nitrophenoxy)methyl]-2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2527460
CAS No.: 449765-99-5
M. Wt: 580.634
InChI Key: BKZAUIPHARZIDI-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-[(4-nitrophenoxy)methyl]-2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline is a complex tetrahydroisoquinoline derivative characterized by:

  • 6,7-Dimethoxy substitutions on the isoquinoline core, enhancing electron density and influencing receptor binding .
  • A 4-nitrophenoxymethyl group at position 1, introducing steric bulk and redox-active nitro functionality .

This compound’s structural complexity suggests applications in neuropharmacology or as a synthetic intermediate, though its specific biological activity remains understudied compared to simpler analogs.

Properties

IUPAC Name

[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(3,4,5-triethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O9/c1-6-39-28-16-21(17-29(40-7-2)30(28)41-8-3)31(34)32-14-13-20-15-26(37-4)27(38-5)18-24(20)25(32)19-42-23-11-9-22(10-12-23)33(35)36/h9-12,15-18,25H,6-8,13-14,19H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZAUIPHARZIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

Neurotoxicity and Parkinsonian Links

  • N-Methylated analogs (e.g., 1-methyl-6,7-dimethoxy derivatives) are oxidized by MAO-B to neurotoxic isoquinolinium ions, mirroring MPTP’s dopaminergic toxicity .
  • Nitro-containing analogs (e.g., 1-(4-nitrophenyl)) induce ATP depletion in PC12h cells at 100 µM, suggesting mitochondrial toxicity .

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